![molecular formula C8H6BrClN2 B1380387 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine CAS No. 1782049-75-5](/img/structure/B1380387.png)
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (CAS 1782049-75-5) is a halogenated imidazo[1,2-a]pyridine derivative with the molecular formula C₈H₆BrClN₂ and a molecular weight of 245.51 g/mol . Its structure features a bromo substituent at position 6, a chloro group at position 5, and a methyl group at position 2 (Figure 1). This compound is part of a broader class of imidazo[1,2-a]pyridines, which are valued in medicinal chemistry for their diverse biological activities, including kinase inhibition and antiparasitic effects .
Preparation Methods
The synthesis of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with 1,3-dichloroacetone or 1,1,3-trichloroacetone can yield the desired imidazo[1,2-a]pyridine scaffold . Additionally, metal-free and aqueous synthesis methods have been developed to facilitate the preparation of these compounds under environmentally friendly conditions .
Chemical Reactions Analysis
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Functionalization Reactions: Radical reactions, transition metal catalysis, and photocatalysis strategies can be employed to functionalize the imidazo[1,2-a]pyridine scaffold, introducing various substituents at specific positions on the ring.
Scientific Research Applications
Medicinal Chemistry
BCMIP serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown significant biological activity, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, studies have reported that certain imidazo[1,2-a]pyridine analogues exhibit minimum inhibitory concentrations (MIC) as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
Organic Synthesis
This compound is utilized as a building block in organic synthesis to construct more complex molecules. The ability to undergo various chemical reactions, such as substitution and functionalization, allows chemists to modify its structure for specific applications .
Material Science
The electronic properties of BCMIP make it suitable for developing materials in electronic and optoelectronic applications. Its unique fused bicyclic structure contributes to its potential use in organic semiconductors and other advanced materials .
Structure-Activity Relationship (SAR)
The biological activity of BCMIP is influenced by its structural features:
- Substituent Effects : The presence of bromine at the 6-position and chlorine at the 5-position significantly affects reactivity and efficacy.
- Importance of Methyl Group : The methyl group at the 2-position is essential for optimal binding to target sites within bacterial cells, impacting its anti-tuberculosis activity .
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-Tuberculosis | MIC = 0.05 - 1.5 µM | |
Cytotoxicity | Significant cell death in cancer lines | |
Topoisomerase Inhibition | Induces DNA damage |
Table 2: Structure-Activity Relationship Insights
Compound Variant | Substituent Position | Biological Activity |
---|---|---|
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine | 6-Br & 5-Cl | High anti-TB activity |
6-Chloro-5-bromo-2-methylimidazo[1,2-a]pyridine | 6-Cl & 5-Br | Reduced activity |
Methyl variant at position 2 | 2-Me | Essential for activity |
Anti-Tuberculosis Activity
Recent studies have highlighted the anti-tuberculosis potential of BCMIP and similar compounds. A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb .
Cytotoxicity Against Cancer Cells
Research has demonstrated that BCMIP exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .
Pharmacokinetic Properties
The pharmacokinetic profiles of BCMIP derivatives suggest favorable absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents .
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . This activation can lead to various biological effects, including modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Imidazo[1,2-a]pyridine derivatives exhibit significant variability in bioactivity and physicochemical properties depending on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison

Key Observations :
- Halogen Positioning : The 6-bromo-5-chloro substitution in the target compound distinguishes it from analogs like 3-bromo-6-chloroimidazo[1,2-a]pyridine, where halogen placement alters electronic distribution and steric interactions .
- Methyl vs.
- Nitro and Selanyl Groups : Nitro substituents (e.g., in ) increase electrophilicity, favoring interactions with biological targets, while selanyl derivatives () exhibit redox-modulating properties.
Key Observations :
- The target compound’s synthesis likely mirrors methods in , where 3-bromo-5-chloropyridin-2-amine undergoes cyclization with 1,3-dichloroacetone .
- Nitration and sulfonation (e.g., ) introduce additional functional groups but require harsh acidic conditions, reducing scalability .
Aqueous Solubility and Lipophilicity
- Target Compound : The 2-methyl group likely enhances lipophilicity (predicted logP ~2.5) compared to polar analogs like 6-chloro-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine (logP ~1.8) .
- Nitro Derivatives : Compounds with nitro groups (e.g., ) exhibit reduced solubility due to increased molecular weight and polarity .
Biological Activity
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine (BCMIP) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with BCMIP, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
BCMIP is characterized by its imidazo[1,2-a]pyridine core, with bromine and chlorine substituents that influence its reactivity and biological interactions. The molecular formula of BCMIP is C7H6BrClN2, with a molecular weight of approximately 221.49 g/mol.
The biological activity of BCMIP can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition can lead to cytotoxic effects in cancer cells .
- Antimicrobial Activity : BCMIP and its derivatives have been studied for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The compound's structure suggests potential interactions with bacterial enzymes or receptors .
- Cytotoxicity : Research indicates that BCMIP exhibits cytotoxic effects on human cancer cell lines. The presence of halogen substituents enhances its ability to disrupt cellular processes, leading to cell death .
Structure-Activity Relationship (SAR)
The biological activity of BCMIP is influenced by its structural features:
- Substituent Effects : The presence of bromine at the 6-position and chlorine at the 5-position significantly affects the compound's reactivity and biological efficacy. For instance, modifications at these positions can enhance or diminish antimicrobial activity .
- Importance of Methyl Group : The methyl group at the 2-position plays a crucial role in maintaining the compound's activity against Mycobacterium tuberculosis. Studies suggest that this group is essential for optimal binding to target sites within bacterial cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of BCMIP and related compounds:
- Anti-Tuberculosis Activity :
- Cytotoxicity Against Cancer Cells :
- Pharmacokinetic Properties :
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-Tuberculosis | MIC = 0.05 - 1.5 µM | |
Cytotoxicity | Significant cell death in cancer lines | |
Topoisomerase Inhibition | Induces DNA damage |
Table 2: Structure-Activity Relationship Insights
Compound Variant | Substituent Position | Biological Activity |
---|---|---|
This compound | 6-Br & 5-Cl | High anti-TB activity |
6-Chloro-5-bromo-2-methylimidazo[1,2-a]pyridine | 6-Cl & 5-Br | Reduced activity |
Methyl variant at position 2 | 2-Me | Essential for activity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves regioselective halogenation of the imidazo[1,2-a]pyridine core. For bromination, N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) is effective. Chlorination may employ SOCl₂ or POCl₃, with catalytic additives like DMF to enhance reactivity . Microwave-assisted synthesis has been shown to improve reaction efficiency and reduce side products compared to conventional heating . To optimize yields, use statistical experimental design (e.g., factorial design) to identify critical parameters such as stoichiometry, solvent polarity, and temperature .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines: store in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use fume hoods for weighing and handling, and wear PPE (nitrile gloves, lab coat, safety goggles). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste . Regular safety audits and 100% compliance with lab safety exams are mandatory for personnel .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural confirmation of this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:
- Perform variable-temperature NMR to detect conformational changes.
- Use DFT calculations to model optimized geometries and compare with experimental X-ray bond lengths/angles .
- Cross-validate with additional techniques like IR spectroscopy (for functional groups) and mass spectrometry (for molecular ion confirmation) .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model electron density distribution to identify reactive sites. For Suzuki-Miyaura coupling, calculate Fukui indices to predict nucleophilic/electrophilic regions. Molecular docking simulations may further elucidate steric effects from the methyl and halogen substituents . Pair computational predictions with experimental validation using Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, K₂CO₃, in THF/H₂O) .
Q. What experimental designs address variability in biological activity data for derivatives of this compound?
- Methodological Answer : Use a tiered approach:
- Screening Phase : High-throughput assays with positive/negative controls to identify hit compounds.
- Optimization Phase : Apply response surface methodology (RSM) to refine substituent effects (e.g., halogen size, methyl group position) on bioactivity .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways and identify degradation products that may skew activity data .
Q. Methodological Challenges & Solutions
Q. How can researchers mitigate competing side reactions during functionalization of the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive NH or CH₃ sites with Boc or acetyl groups.
- Catalytic Control : Use transition-metal catalysts (e.g., CuI for Ullman coupling) to direct regioselectivity.
- Solvent Screening : Test low-coordinating solvents (e.g., toluene) to minimize nucleophilic interference .
Q. What advanced techniques characterize the environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Photolysis Studies : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic matrices, then analyze degradation products via LC-HRMS.
- Ecotoxicity Assays : Use OECD Test Guideline 201 (algae growth inhibition) to assess aquatic impact.
- Computational Modeling : Apply EPI Suite to predict biodegradation half-lives and bioaccumulation potential .
Properties
IUPAC Name |
6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJUVSFCNRJRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.